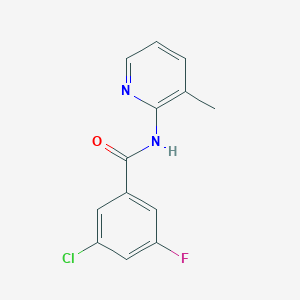![molecular formula C16H27N5O B15116993 2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide](/img/structure/B15116993.png)
2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is a complex organic compound with a molecular formula of C16H22N6O This compound is characterized by the presence of a piperazine ring substituted with a dimethylpyrimidine group and an isopropyl-propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Dimethylpyrimidine: The piperazine ring is then reacted with 4,6-dimethylpyrimidine under nucleophilic substitution conditions, often using a base such as sodium hydride or potassium carbonate.
Amidation Reaction: The final step involves the reaction of the substituted piperazine with isopropylamine and a suitable acylating agent, such as propanoyl chloride, to form the desired propanamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]ethan-1-ol: Similar structure but with an ethan-1-ol group instead of the propanamide moiety.
4,6-dimethylpyrimidine: The core pyrimidine structure without the piperazine and propanamide groups.
Uniqueness
2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is unique due to the combination of its piperazine ring, dimethylpyrimidine group, and isopropyl-propanamide moiety. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
特性
分子式 |
C16H27N5O |
|---|---|
分子量 |
305.42 g/mol |
IUPAC名 |
2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C16H27N5O/c1-11(2)17-15(22)14(5)20-6-8-21(9-7-20)16-18-12(3)10-13(4)19-16/h10-11,14H,6-9H2,1-5H3,(H,17,22) |
InChIキー |
MMQSAHDMUUOSCJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(C)C(=O)NC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B15116921.png)
![6-methyl-2-[2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one](/img/structure/B15116930.png)

![2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]ethane-1-sulfonamide](/img/structure/B15116947.png)
![3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide](/img/structure/B15116955.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide](/img/structure/B15116960.png)
![6-fluoro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B15116967.png)
![4-[(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B15116975.png)
![2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B15116979.png)
![2-[6-(trifluoromethyl)pyridin-2-yl]-2,3-dihydro-1H-isoindole](/img/structure/B15116984.png)
![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine](/img/structure/B15116999.png)

![2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-(2-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15117020.png)
![1-(2,3-Dimethylphenyl)-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B15117025.png)
